molecular formula C9H9BrN2O B2948444 (5-Bromo-1-methyl-1H-indazol-3-yl)methanol CAS No. 1352494-93-9

(5-Bromo-1-methyl-1H-indazol-3-yl)methanol

Cat. No.: B2948444
CAS No.: 1352494-93-9
M. Wt: 241.088
InChI Key: BWCRLZJRMDWWQG-UHFFFAOYSA-N
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Description

(5-Bromo-1-methyl-1H-indazol-3-yl)methanol is a chemical compound with the molecular formula C9H9BrN2O. It is a derivative of indazole, a bicyclic aromatic heterocycle, and features a bromine atom at the 5-position, a methyl group at the 1-position, and a methanol group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-1-methyl-1H-indazol-3-yl)methanol typically involves the bromination of 1-methylindazole followed by the introduction of a methanol group at the 3-position. One common method involves the reaction of 1-methylindazole with bromine in the presence of a suitable solvent to yield 5-bromo-1-methylindazole. This intermediate is then subjected to a reaction with formaldehyde and a reducing agent to introduce the methanol group at the 3-position .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment to facilitate the process .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-1-methyl-1H-indazol-3-yl)methanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Bromo-1-methyl-1H-indazol-3-yl)methanol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (5-Bromo-1-methyl-1H-indazol-3-yl)methanol is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways within cells. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Bromo-1-methyl-1H-indazol-3-yl)methanol is unique due to the presence of both the bromine atom at the 5-position and the methanol group at the 3-position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(5-bromo-1-methylindazol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c1-12-9-3-2-6(10)4-7(9)8(5-13)11-12/h2-4,13H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWCRLZJRMDWWQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C(=N1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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